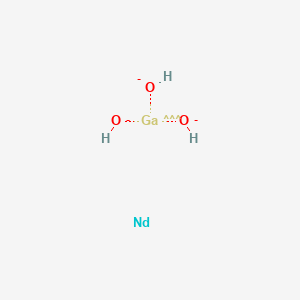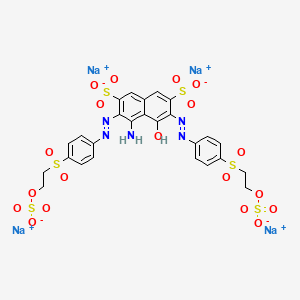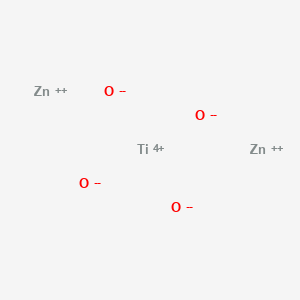
Neodymium gallium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium gallium oxide (NdGaO₃) is a compound that exhibits a tetragonal crystal structure. It is known for its distinct properties, making it suitable for various applications in electronics, optics, and materials science. The compound is characterized by its lemon yellow color and notable electrical, thermal, and mechanical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium gallium oxide can be synthesized using several methods, including:
Solid-State Reaction: This involves mixing neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) in stoichiometric proportions, followed by calcination at high temperatures (typically around 1273–1473 K) in the air.
Hydrothermal Method: This method involves the reaction of neodymium and gallium precursors in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and scalability. The process includes the following steps:
- Mixing of neodymium oxide and gallium oxide powders.
- Calcination at high temperatures to form the desired compound.
- Grinding and sieving to obtain the final product with the required particle size.
Análisis De Reacciones Químicas
Types of Reactions: Neodymium gallium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the compound’s properties.
Substitution: this compound can undergo substitution reactions where one of its elements is replaced by another element or group.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or solid-state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of neodymium or gallium, while reduction may result in lower oxidation states.
Aplicaciones Científicas De Investigación
Neodymium gallium oxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which neodymium gallium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s tetragonal crystal structure influences its behavior under various conditions, including electrical and thermal conductivity. The molecular targets and pathways involved depend on the specific application, such as electron transport in electronic devices or light transmission in optical applications .
Comparación Con Compuestos Similares
Gallium Oxide (Ga₂O₃): Known for its wide bandgap and applications in power electronics and UV photodetectors.
Neodymium Oxide (Nd₂O₃): Used in the production of neodymium magnets and as a dopant in various materials.
Neodymium-Doped Yttrium Aluminum Garnet (NdYAG): Widely used in laser applications.
Comparison: Neodymium gallium oxide is unique due to its combination of neodymium and gallium, resulting in distinct electrical, thermal, and optical properties. Compared to gallium oxide, this compound has a different crystal structure and bandgap, making it suitable for specific applications where these properties are advantageous. Neodymium-doped yttrium aluminum garnet, on the other hand, is primarily used in laser technology, whereas this compound finds broader applications in electronics and optics.
Propiedades
InChI |
InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBLBKUYMECBD-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ga].[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3NdO3-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








